N-ethyl-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide
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Overview
Description
N-ethyl-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound features a phenoxyacetamide core structure, which is often associated with significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide typically involves the reaction of 4-(propan-2-ylsulfamoyl)phenol with ethyl bromoacetate under basic conditions to form the intermediate ethyl 2-[4-(propan-2-ylsulfamoyl)phenoxy]acetate. This intermediate is then subjected to amidation with ethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
N-ethyl-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide sulphonamides: These compounds share a similar sulfonamide group and exhibit comparable biological activities.
Phenoxyacetamide derivatives: Compounds like chalcone, indole, and quinoline derivatives have similar core structures and are studied for their pharmacological properties.
Uniqueness
N-ethyl-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of the phenoxyacetamide core with the sulfonamide group makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-ethyl-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-4-14-13(16)9-19-11-5-7-12(8-6-11)20(17,18)15-10(2)3/h5-8,10,15H,4,9H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WERAPKOILAWRDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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